tert-Butyl 5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate
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Overview
Description
tert-Butyl 5-(hydroxymethyl)-7-oxa-2-azaspiro[35]nonane-2-carboxylate is a complex organic compound characterized by its spirocyclic structure
Preparation Methods
The synthesis of tert-Butyl 5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often involve the use of solvents like 1,2-dichloroethane and catalysts such as acetic acid and sodium tris(acetoxy)borohydride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
tert-Butyl 5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxymethyl group, using reagents like alkyl halides or sulfonates. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
tert-Butyl 5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of tert-Butyl 5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied .
Comparison with Similar Compounds
tert-Butyl 5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate can be compared with similar compounds such as:
tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate: Similar structure but lacks the hydroxymethyl group.
2,7-Diazaspiro[3.5]nonane-2-carboxylic acid tert-butyl ester: Another spirocyclic compound with different functional groups.
tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate: Contains an additional nitrogen atom in the spirocyclic ring. The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties.
Properties
Molecular Formula |
C13H23NO4 |
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Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-8-13(9-14)4-5-17-7-10(13)6-15/h10,15H,4-9H2,1-3H3 |
InChI Key |
GSPHUQPIYAJILY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCOCC2CO |
Origin of Product |
United States |
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